4-(Pyrrolidin-3-YL)aniline
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Overview
Description
4-(Pyrrolidin-3-YL)aniline is a compound that features a pyrrolidine ring attached to an aniline moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological and chemical properties. The presence of the pyrrolidine ring enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-YL)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-aminopyrrolidine with aniline derivatives can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
4-(Pyrrolidin-3-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The aniline moiety may participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Aniline: An aromatic amine used in the synthesis of dyes and pharmaceuticals.
Pyrrolidin-2-one: A lactam with significant pharmaceutical applications.
Uniqueness
4-(Pyrrolidin-3-YL)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety, which provides a versatile scaffold for drug design. This combination allows for enhanced interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-pyrrolidin-3-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMLQMGCKYZMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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